N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-2-yl group: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling.
Attachment of the N-(2-ethyl-6-methylphenyl) group: This can be done through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: Other compounds in this class with different substituents.
Thiophene-containing compounds: Compounds with thiophene rings and various functional groups.
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H18N4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H18N4S/c1-3-14-7-4-6-13(2)17(14)22-19-18(15-8-5-11-24-15)21-16-12-20-9-10-23(16)19/h4-12,22H,3H2,1-2H3 |
InChI Key |
CZPAJPSFFNGFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CS4)C |
Origin of Product |
United States |
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